WBC100

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

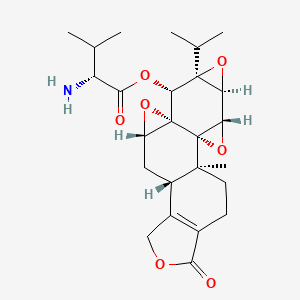

C25H33NO7 |

|---|---|

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1 |

Clave InChI |

OWLJDBBFRJXPGM-VBIGTWTASA-N |

SMILES isomérico |

CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N |

SMILES canónico |

CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of WBC100: A Technical Guide

For Immediate Release

This technical document provides an in-depth overview of the mechanism of action of WBC100, a novel, orally active small-molecule c-Myc degrader. Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of this compound's molecular interactions, cellular effects, and preclinical and clinical efficacy.

Core Mechanism: A Molecular Glue for c-Myc Degradation

This compound functions as a potent and selective "molecular glue" that targets the c-Myc oncoprotein for degradation.[1][2][3] The proto-oncogene c-Myc is a critical driver in a majority of human cancers, and its overexpression is often linked to poor clinical outcomes.[2][4][5] Historically, the intrinsically disordered structure of c-Myc has made it a challenging therapeutic target.[6]

This compound overcomes this challenge by specifically binding to the Nuclear Localization Signal 1 (NLS1)-Basic-Nuclear Localization Signal 2 (NLS2) region of the c-Myc protein.[2][5][7] This binding event induces a conformational change that facilitates the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein).[2][5][7] The CHIP E3 ligase then polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[1][2][3][7] This targeted degradation of c-Myc leads to the induction of apoptosis in cancer cells that are dependent on high levels of this oncoprotein.[2][5][7]

The selectivity of this compound for c-Myc is a key attribute. Studies have shown that this compound treatment leads to a dose-dependent decrease in c-Myc protein levels without significantly impacting other proteins such as XPB, Rpb1, and STAT3.[1][3] The degradation of c-Myc induced by this compound can be rescued by treatment with a proteasome inhibitor, MG132, further confirming its mechanism of action.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | c-Myc Expression | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 | [1] |

| H9 | T-cell Lymphoma | High | 17 | [1] |

| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | 61 | [1] |

| L02 | Normal Human Liver | Low | 2205 | [1] |

| MRC-5 | Normal Human Lung | Low | 151 | [1] |

| WI38 | Normal Human Lung | Low | 570 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| MOLM-13 (AML) | 0.1-0.4 mg/kg, p.o., twice daily for 21 days | Dose-dependent antitumor activity. At 0.2 and 0.4 mg/kg, all mice were disease-free at day 35.[1][3] | [1] |

| Refractory MOLM-13 | 0.4-0.8 mg/kg, p.o., once daily for 14 days | Eliminated refractory leukemia cells. Showed stronger antitumor activity than (+)-JQ1.[1][3] | [1] |

| Pancreatic Ductal Adenocarcinoma | 0.1, 0.2, and 0.4 mg/kg, p.o. | Resulted in 71.94%, 87.63%, and 96.14% tumor growth inhibition, respectively.[2] | [2] |

Table 3: Preliminary Phase I Clinical Trial Data (NCT05100251)

| Parameter | Value | Reference |

| Patient Population | 28 patients with advanced solid tumors | [8] |

| Dose Levels | 7 dose levels from 0.5 to 3.5 mg (QOD) | [8] |

| Most Common Grade 1/2 Adverse Events | Increased AST, thrombocytopenia, proteinuria, increased ALT, fatigue, nausea, anemia, hypoalbuminemia.[8] | [8] |

| Efficacy (evaluable patients) | 1 (5.3%) partial response, 6 (31.6%) stable disease.[8] | [8] |

| Notable Efficacy in Pancreatic Cancer | In 6 evaluable patients, 1 (16.7%) partial response and 2 (33.3%) stable disease.[8] | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability Assay (MTT Assay)

c-Myc overexpressing human cancer cell lines (e.g., Mia-paca2, H9, MOLM-13) and c-Myc-low normal human cell lines (e.g., L02, MRC-5, WI38) were treated with various concentrations of this compound for 72 hours.[2] Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.[2]

Western Blot Analysis

To determine the effect of this compound on protein levels, cancer cell lines such as MOLM-13 and Mia-paca2 were treated with this compound (0-320 nM) for 24 hours.[1][3] Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against c-Myc, XPB, Rpb1, and STAT3.[1][3] A proteasome inhibition control experiment was conducted by co-treating cells with this compound and the proteasome inhibitor MG-132.[1][3]

Co-Immunoprecipitation (Co-IP) Assay

To investigate the interaction between this compound, c-Myc, and the E3 ligase CHIP, Co-IP assays were performed. The specific protocol involved using HA-tagged c-Myc protein mutants to map the binding site of this compound.[9]

In Vivo Xenograft Studies

Animal models, such as those with MOLM-13-luciferase cells, were used to evaluate the in vivo efficacy of this compound.[1][3] this compound was administered orally at specified doses and schedules.[1][3] Tumor growth was monitored, and survival was assessed.[1][3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of this compound's action and a general experimental workflow.

Caption: Mechanism of action of this compound as a c-Myc molecular glue degrader.

Caption: General experimental workflow for the evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Facebook [cancer.gov]

- 5. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

WBC100: A c-Myc Molecular Glue Degrader for Oncogenic Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a master regulator of cellular proliferation and metabolism, and its dysregulation is a hallmark of a vast majority of human cancers, often correlating with poor prognosis. For decades, the direct therapeutic targeting of c-Myc has been a formidable challenge due to its nuclear localization and lack of a defined enzymatic pocket, earning it the moniker "undruggable." The emergence of targeted protein degradation technologies has opened new avenues to address such challenging targets. This whitepaper provides a comprehensive technical overview of WBC100, a novel, orally active small molecule characterized as a c-Myc molecular glue degrader. This compound selectively induces the degradation of c-Myc protein by coopting the E3 ubiquitin ligase CHIP, leading to potent anti-tumor activity in preclinical models of c-Myc-overexpressing cancers. This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Targeting c-Myc

The MYC oncogene is implicated in a wide array of human malignancies, driving tumorigenesis by promoting cell growth, proliferation, and metabolic reprogramming.[1] Its protein product, c-Myc, is a transcription factor that forms a heterodimer with Max to regulate the expression of a multitude of target genes.[1] The transient and tightly controlled expression of c-Myc in normal cells is crucial for maintaining cellular homeostasis. In cancer, however, its constitutive overexpression leads to uncontrolled cell division and tumor progression.

Traditional small molecule inhibitors have struggled to effectively target c-Myc due to its intrinsically disordered nature and the absence of a conventional active site. This has spurred the development of alternative therapeutic strategies, including the innovative approach of targeted protein degradation. Molecular glue degraders are a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: A Novel c-Myc Molecular Glue Degrader

This compound has been identified as a potent and selective molecular glue that facilitates the degradation of c-Myc.[2] It represents a significant advancement in the quest to therapeutically target this high-value oncogene.

Mechanism of Action

This compound functions by creating a ternary complex between c-Myc and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-Interacting Protein).[2] This induced proximity leads to the polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.[2] This targeted degradation is independent of c-Myc's transcriptional activity and directly reduces the cellular levels of the oncoprotein.

Specifically, this compound binds to a druggable pocket within the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2] This interaction facilitates the recruitment of the CHIP E3 ligase, which then catalyzes the transfer of ubiquitin molecules to c-Myc. The resulting polyubiquitinated c-Myc is recognized and degraded by the cellular proteasome machinery, leading to the apoptosis of cancer cells that are dependent on high levels of c-Myc.[2]

Figure 1: Mechanism of action of this compound as a c-Myc molecular glue degrader.

c-Myc Signaling Pathway Context

The c-Myc protein is a central node in a complex signaling network that governs cell fate. Its degradation is a key regulatory mechanism to control its potent biological activities. The canonical pathway for c-Myc turnover involves phosphorylation events that prime it for recognition by E3 ligases such as Fbw7.[3][4] this compound hijacks the cellular ubiquitin-proteasome system by engaging a different E3 ligase, CHIP, to induce c-Myc degradation.

Figure 2: Overview of the c-Myc signaling pathway and points of regulation, including degradation mediated by this compound.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through its potent and selective killing of c-Myc-overexpressing cancer cells, both in vitro and in vivo.

In Vitro Cellular Activity

This compound exhibits significant cytotoxicity against a panel of cancer cell lines with high levels of c-Myc expression, while showing considerably less activity against normal cells with low c-Myc expression.[5]

| Cell Line | Cancer Type | c-Myc Expression | IC50 (nM)[5][6] |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 |

| H9 | T-cell Lymphoma | High | 17 |

| Mia-paca2 | Pancreatic Cancer | High | 61 |

| L02 | Normal Liver | Low | 2205 |

| MRC-5 | Normal Lung | Low | 151 |

| WI38 | Normal Lung | Low | 570 |

In Vivo Anti-Tumor Efficacy

Oral administration of this compound has been shown to potently regress tumors in various xenograft models of c-Myc-overexpressing cancers, including acute myeloid leukemia (AML) and pancreatic cancer, with good tolerability.[5]

| Cancer Model | Dosing Regimen | Outcome |

| MOLM-13 AML Xenograft | 0.1-0.4 mg/kg, p.o., twice daily for 21 days[5] | Dose-dependent tumor regression. At 0.2 and 0.4 mg/kg, all mice were disease-free at day 35.[5] |

| Pancreatic Cancer Xenograft | 0.1, 0.2, and 0.4 mg/kg, p.o. | Dose-dependent tumor growth inhibition of 71.94%, 87.63%, and 96.14%, respectively. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a c-Myc molecular glue degrader. Note: The following are generalized protocols. For precise, detailed methodologies, consulting the supplementary information of the primary research articles is recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for c-Myc Degradation

This technique is used to visualize and quantify the levels of c-Myc and other proteins in cells following treatment with this compound.

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time course (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (and other proteins of interest, as well as a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to demonstrate the interaction between c-Myc, this compound, and the E3 ligase CHIP.

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) to stabilize the protein complexes. Lyse the cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., c-Myc) overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the "prey" protein (e.g., CHIP) to confirm the interaction.

In Vivo Xenograft Tumor Models

These models are used to evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., MOLM-13 or Mia-paca2) into immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at various doses according to the specified treatment schedule. The control group receives a vehicle solution.

-

Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

References

- 1. Xu Rongzhen [cmm.zju.edu.cn]

- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applied Sciences | An Open Access Journal from MDPI [mdpi.com]

- 4. PLOS One [journals.plos.org]

- 5. XU RONGZHEN-Zhejiang University Personal homepage [person.zju.edu.cn]

- 6. doaj.org [doaj.org]

The Role of WBC100 in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncoprotein c-Myc is a critical regulator of cell proliferation and is frequently dysregulated in a wide variety of human cancers. Its rapid turnover is tightly controlled by the ubiquitin-proteasome system, making this pathway an attractive target for therapeutic intervention. WBC100 is a novel small-molecule degrader of c-Myc that has shown potent anti-tumor activity in preclinical models and is currently under clinical investigation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a molecular glue that co-opts the E3 ubiquitin ligase CHIP to induce the targeted degradation of c-Myc. This document includes a summary of key quantitative data, detailed experimental protocols for assays used to characterize this compound, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The c-Myc transcription factor is a master regulator of cellular growth, proliferation, and metabolism. Its overexpression or amplification is a hallmark of many human cancers, correlating with poor prognosis and aggressive disease. The intrinsic instability of the c-Myc protein, which has a short half-life, is primarily regulated by the ubiquitin-proteasome pathway. This process involves the covalent attachment of ubiquitin molecules to c-Myc, marking it for degradation by the 26S proteasome. E3 ubiquitin ligases are the key enzymes that confer substrate specificity in this pathway.

This compound has emerged as a promising therapeutic agent that selectively targets c-Myc for degradation.[1] It functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between a target protein (c-Myc) and an E3 ligase.[2] In the case of this compound, it facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-Interacting Protein), leading to the polyubiquitination and subsequent proteasomal degradation of c-Myc.[1][3] This guide will delve into the technical details of this compound's mechanism of action.

Mechanism of Action of this compound

This compound induces the degradation of c-Myc by acting as a molecular bridge between c-Myc and the E3 ubiquitin ligase CHIP.[1] This interaction leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to c-Myc, a process mediated by CHIP. The resulting polyubiquitinated c-Myc is then recognized and degraded by the 26S proteasome.[1][3]

Figure 1: Mechanism of this compound-induced c-Myc degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines[4]

| Cell Line | Cancer Type | c-Myc Expression | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 |

| H9 | T-cell Lymphoma | High | 17 |

| Mia-paca2 | Pancreatic Cancer | High | 61 |

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model[4]

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition | Survival |

| Vehicle Control | - | - | - | - |

| This compound | 0.1 mg/kg | Twice daily, p.o. | Significant Inhibition | Prolonged |

| This compound | 0.2 mg/kg | Twice daily, p.o. | Eradication of tumor cells | All mice disease-free at day 35 |

| This compound | 0.4 mg/kg | Twice daily, p.o. | Eradication of tumor cells | All mice disease-free at day 35 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in the ubiquitin-proteasome pathway. These are standardized protocols and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability versus the log of the this compound concentration.

Western Blot Analysis for c-Myc Degradation

This protocol is used to detect the levels of c-Myc and other proteins in cells treated with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-CHIP, anti-ubiquitin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at the desired concentrations and time points. For proteasome inhibition experiments, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

Co-Immunoprecipitation (Co-IP) for c-Myc and CHIP Interaction

This assay is used to demonstrate the this compound-induced interaction between c-Myc and CHIP.

Figure 3: Workflow for Co-Immunoprecipitation.

Materials:

-

Cell lysates from this compound-treated cells

-

Co-IP lysis buffer (non-denaturing)

-

Anti-c-Myc antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Prepare cell lysates from cells treated with or without this compound using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with control IgG and protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-c-Myc antibody or control IgG overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blot using an anti-CHIP antibody to detect the co-immunoprecipitated CHIP.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of c-Myc in the presence of this compound, CHIP, and other components of the ubiquitination machinery.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human CHIP (E3 ligase)

-

Recombinant human c-Myc (substrate)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

Western blot reagents

Procedure:

-

Set up the ubiquitination reaction mixture in a microcentrifuge tube containing E1, E2, ubiquitin, ATP, and reaction buffer.

-

Add recombinant c-Myc and CHIP to the reaction.

-

Add this compound or vehicle control to the respective reaction tubes.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blot using an anti-c-Myc antibody to detect the laddering pattern indicative of polyubiquitination.

Conclusion

This compound represents a promising strategy for the targeted therapy of c-Myc-driven cancers. Its mechanism as a molecular glue that hijacks the E3 ligase CHIP to induce the proteasomal degradation of c-Myc provides a powerful approach to eliminate this otherwise "undruggable" oncoprotein. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers and drug developers working to further understand and develop this and similar targeted protein degraders. The continued investigation of this compound and the broader class of molecular glues holds significant potential for advancing cancer therapeutics.

References

An In-depth Technical Guide to the Structural and Chemical Properties of WBC100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of WBC100, a potent and selective c-Myc degrader. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Structural and Physicochemical Properties

This compound, also known as 14-D-Valine-TPL, is a derivative of the natural product triptolide. Its chemical structure is characterized by the addition of a D-valine ester at the C14 position of the triptolide core. This modification enhances its water solubility and pharmacological properties.

| Property | Value |

| Chemical Name | (6aS,7aR,8R,8aS,9aS,9bS,10aS,10bS)-8a-isopropyl-10b-methyl-3-oxo-1,2,3,5,5b,6,6a,8,8a,9a,9b,10b-dodecahydrotris(oxireno)[2',3':4b,5;2'',3'':6,7;2''',3''':8a,9]phenanthro[1,2-c]furan-8-yl L-valinate |

| Synonyms | 14-D-Valine-TPL |

| Molecular Formula | C₂₅H₃₃NO₇ |

| Molecular Weight | 459.53 g/mol |

| CAS Number | 2095780-08-6 |

| Appearance | White to off-white solid |

| Purity | ≥99.5% (as determined by HPLC)[1] |

| Solubility | - DMSO: 100 mg/mL (217.61 mM) - Water-soluble at acidic pH (<5.0)[1] |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years[2] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[2] |

| SMILES | C--INVALID-LINK--(CCC3=C1COC3=O)[C@]4(--INVALID-LINK--([H])[C@@]65C(C)C">C@@([H])O4)[C@@]7([C@@]2([H])O7)[C@@H]6OC(--INVALID-LINK--C(C)C)=O |

Biological Activity and Mechanism of Action

This compound is a potent, selective, and orally active "molecular glue" that induces the degradation of the oncoprotein c-Myc.[2] It exhibits significant antitumor activity in preclinical models of cancers with c-Myc overexpression.

In Vitro Activity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines and normal cell lines. The data demonstrates a preferential killing of cancer cells that overexpress c-Myc.[1][2]

| Cell Line | Cell Type | c-Myc Expression | IC₅₀ (nM) |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 |

| H9 | T-cell Lymphoma | High | 17 |

| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | 61 |

| L02 | Normal Human Liver | Low | 2205 |

| MRC-5 | Normal Human Lung | Low | 151 |

| WI38 | Normal Human Lung | Low | 570 |

Mechanism of Action: c-Myc Degradation Pathway

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase CHIP and the transcription factor c-Myc. This proximity facilitates the ubiquitination of c-Myc, marking it for degradation by the 26S proteasome. This targeted degradation leads to the suppression of c-Myc-driven cell proliferation and induces apoptosis in cancer cells. This compound specifically targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[3]

Experimental Protocols

This section outlines generalized protocols for key experiments used to characterize the activity of this compound.

Synthesis of this compound (Generalized)

The synthesis of this compound involves the esterification of the C14-hydroxyl group of triptolide with a protected D-valine, followed by deprotection. The following is a representative protocol based on the general methods described in patent US10238623B2.[4]

-

Protection of D-valine: The amino group of D-valine is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

-

Esterification: Triptolide is reacted with the protected D-valine in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an appropriate aprotic solvent (e.g., dichloromethane, DMF). The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the protected this compound.

-

Deprotection: The protecting group is removed from the D-valine moiety under appropriate conditions (e.g., acidic conditions for Boc group) to yield the final product, this compound.

-

Final Purification: The final product is further purified by recrystallization or chromatography to achieve high purity.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for c-Myc Degradation

This method is used to quantify the levels of c-Myc protein in cells following treatment with this compound.

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of c-Myc protein.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This technique is used to confirm the interaction between c-Myc and the E3 ligase CHIP in the presence of this compound.

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex). Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against c-Myc or CHIP overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against c-Myc and CHIP to detect the co-precipitated protein.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a novel c-Myc degrader like this compound.

References

- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. US10238623B2 - C14-hydroxyl esterified amino acid derivative of triptolide, and preparation method and use thereof - Google Patents [patents.google.com]

WBC100: A Novel c-Myc Degrader for Oncotherapy

A Technical Whitepaper on the Preclinical Research and Discovery of a Promising Molecular Glue Degrader

This document provides a comprehensive technical overview of the preclinical data and discovery of WBC100, a first-in-class, orally active small molecule that functions as a molecular glue to induce the degradation of the oncoprotein c-Myc. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The MYC family of oncogenes, particularly c-Myc, are implicated in a majority of human cancers and are frequently associated with poor clinical outcomes.[1][2] For over three decades, the c-Myc oncoprotein has been considered an "undruggable" target due to its intrinsically disordered structure.[1][3] this compound has emerged as a novel therapeutic agent that circumvents this challenge. It acts as a molecular glue, selectively inducing the degradation of c-Myc protein.[1][3] Preclinical studies have demonstrated its potent and selective activity against c-Myc overexpressing cancer cells, leading to tumor regression in various cancer models.[1][2] This whitepaper will delve into the mechanism of action, preclinical efficacy, and safety profile of this compound, and provide detailed experimental protocols from key studies.

Mechanism of Action

This compound is a potent and selective c-Myc molecular glue degrader.[4][5] It directly targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[1][2][6] By binding to this pocket, this compound facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][4][6] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein.[1][6]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high c-Myc expression. In contrast, normal human cell lines with low c-Myc expression were significantly less sensitive.

| Cell Line | Cancer Type | IC50 (nM)[4] |

| c-Myc Overexpressing | ||

| MOLM-13 | Acute Myeloid Leukemia | 16 |

| H9 | T-cell Lymphoma | 17 |

| Mia-paca2 | Pancreatic Cancer | 61 |

| c-Myc Low Expressing | ||

| WI38 | Normal Lung Fibroblast | 570 |

| MRC-5 | Normal Lung Fibroblast | 151 |

| L02 | Normal Liver | 2205 |

Table 1: In vitro cytotoxicity of this compound in c-Myc overexpressing cancer cell lines and c-Myc low expressing normal cell lines after 72 hours of treatment.

Western blot analysis confirmed that this compound treatment leads to a dose-dependent and time-dependent decrease in c-Myc protein levels in cancer cells.[4][5] This effect was rescued by co-treatment with the proteasome inhibitor MG-132, further validating the proteasome-dependent mechanism of action.[4][5] Importantly, this compound did not significantly affect the protein levels of other transcription factors such as XPB, Rpb1, and STAT3, highlighting its selectivity for c-Myc.[4][5]

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor activity in multiple xenograft mouse models of both hematological and solid tumors.

| Animal Model | Cancer Type | Dosing Regimen | Outcome[4][5] |

| MOLM-13 Xenograft | Acute Myeloid Leukemia | 0.1 - 0.4 mg/kg, p.o., twice daily for 21 days | Dose-dependent tumor regression and prolonged survival. Complete tumor eradication at 0.2 and 0.4 mg/kg. |

| MOLM-13 Xenograft | Refractory Acute Myeloid Leukemia | 0.4 - 0.8 mg/kg, p.o., once daily for 14 days | Elimination of refractory leukemia cells. |

| Pancreatic Cancer Xenograft | Pancreatic Cancer | Not specified | Potent tumor regression.[1] |

| Gastric Cancer Xenograft | Gastric Cancer | Not specified | Potent tumor regression.[1] |

Table 2: In vivo efficacy of this compound in various mouse xenograft models.

Notably, in a refractory acute myeloid leukemia model, this compound was effective in eliminating tumor cells, whereas the c-Myc transcription inhibitor (+)-JQ1 showed no significant anti-tumor activity.[4]

Clinical Development

A first-in-human, open-label, single-arm, dose-escalation Phase I clinical trial (NCT05100251) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors positive for c-Myc expression who are refractory to or intolerant of standard systemic treatments.[7]

As of December 9, 2024, 28 patients were enrolled across seven dose levels (0.5 mg to 3.5 mg) administered orally every other day.[8][9] Preliminary results indicate that this compound has a tolerable safety profile and shows early signs of anti-tumor activity, particularly in pancreatic ductal adenocarcinoma (PDAC).[8] Among evaluable patients, one partial response and six stable diseases were observed.[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Culture: c-Myc overexpressing cancer cell lines (MOLM-13, H9, Mia-paca2) and c-Myc low-expressing normal human cell lines (L02, MRC-5, WI38) were cultured in appropriate media.[1]

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.

-

Absorbance Reading: The absorbance was measured at a specific wavelength to determine cell viability and calculate IC50 values.

Western Blot Analysis

-

Cell Lysis: MOLM-13 and Mia-paca2 cells were treated with this compound (0-320 nM) for 24 hours or at a fixed concentration for different time points.[4][5] Cells were then lysed to extract total protein.

-

Proteasome Inhibition: For rescue experiments, cells were co-treated with this compound and the proteasome inhibitor MG-132 (1 µM) for 6 hours.[1]

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against c-Myc, XPB, Rpb1, STAT3, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Safety and efficacy of a small-molecule c-Myc degrader this compound in solid tumors: A first-in-human, phase I trial. - ASCO [asco.org]

An In-depth Technical Guide on the Interaction of WBC100 with c-Myc and CHIP E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical driver in a majority of human cancers, making it a highly desirable, yet historically "undruggable," therapeutic target.[1] This guide delves into the mechanism of WBC100, a novel small-molecule molecular glue degrader that selectively targets c-Myc for proteasomal degradation.[1][2] this compound accomplishes this by facilitating a ternary complex between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc.[1][3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the this compound-mediated degradation of c-Myc.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating a preferential cytotoxicity towards those with high c-Myc expression. The half-maximal inhibitory concentration (IC50) values highlight the potency and selectivity of this compound.

| Cell Line | Cancer Type | c-Myc Expression | IC50 (nM)[2][4] |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 |

| H9 | T-cell Lymphoma | High | 17 |

| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | 61 |

| L02 | Normal Human Liver Cell Line | Low | 2205 |

| MRC-5 | Normal Human Lung Fibroblast | Low | 151 |

| WI38 | Normal Human Lung Fibroblast | Low | 570 |

Core Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] In this case, this compound directly binds to both the c-Myc oncoprotein and the CHIP (Carboxyl terminus of Hsc70-interacting protein) E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme, recruited by CHIP, to c-Myc. The polyubiquitinated c-Myc is then recognized and degraded by the 26S proteasome.[1][2]

Signaling Pathway Diagram

Caption: this compound-mediated degradation of c-Myc via the ubiquitin-proteasome system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound, c-Myc, and CHIP.

Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction

This protocol is designed to confirm the formation of the this compound-induced ternary complex in a cellular context.

Objective: To demonstrate that this compound enhances the interaction between c-Myc and CHIP in cells.

Materials:

-

MOLM-13 cells

-

This compound

-

MG-132 (proteasome inhibitor)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-c-Myc antibody (for immunoprecipitation)

-

Anti-CHIP antibody (for Western blotting)

-

Anti-Hsp70 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Culture MOLM-13 cells and treat with this compound (e.g., 2 µM) and MG-132 (e.g., 10 µM) for 4 hours. The MG-132 treatment is crucial to prevent the degradation of the ubiquitinated c-Myc, thus stabilizing the complex for detection.[3]

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: Add the anti-c-Myc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash three to five times with ice-cold Co-IP Lysis Buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CHIP and anti-Hsp70 antibodies to detect their co-immunoprecipitation with c-Myc. An increase in the signal for CHIP and Hsp70 in the this compound-treated sample compared to the control indicates an enhanced interaction.[1]

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to detect this compound-induced protein interactions.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to promote the ubiquitination of c-Myc by the CHIP E3 ligase in a cell-free system.

Objective: To determine if this compound directly facilitates the ubiquitination of c-Myc by CHIP.

Materials:

-

Recombinant human c-Myc protein

-

Recombinant human CHIP E3 ligase

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound

-

Anti-c-Myc antibody

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, recombinant CHIP, and recombinant c-Myc.

-

This compound Addition: Add this compound to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe one membrane with an anti-c-Myc antibody to visualize the unmodified and ubiquitinated forms of c-Myc (which will appear as a higher molecular weight smear). Probe a second membrane with an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains. An increase in the high molecular weight smear in the this compound-treated lane indicates enhanced ubiquitination.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to quantitatively measure the binding affinity between this compound and its protein targets.

Objective: To determine the binding kinetics and affinity (KD) of this compound to c-Myc and CHIP.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human c-Myc protein

-

Recombinant human CHIP protein

-

This compound at various concentrations

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization: Immobilize recombinant c-Myc or CHIP onto the sensor chip surface via amine coupling.

-

This compound Injection: Inject a series of concentrations of this compound over the immobilized protein surface.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound bound to the protein.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka. A dose-dependent increase in the SPR signal confirms the direct binding of this compound to the target protein.[5]

Logical Relationship of this compound's Mechanism

The following diagram illustrates the logical flow of events from this compound administration to cancer cell apoptosis.

Caption: Logical flow of the anticancer activity of this compound.

Conclusion

This compound represents a promising therapeutic strategy for c-Myc-driven cancers. Its mechanism as a molecular glue that co-opts the cellular ubiquitin-proteasome system to selectively degrade c-Myc is a novel and potent approach to targeting this challenging oncoprotein. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and build upon this important class of cancer therapeutics. The detailed experimental workflows offer a foundation for the validation and characterization of similar molecules targeting protein degradation.

References

- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

The Advent of WBC100: A Novel c-Myc Degrader Forging a New Path in Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

The proto-oncogene c-Myc, a transcription factor central to cell proliferation, differentiation, and apoptosis, has long been an elusive yet highly coveted target in oncology.[1] Its dysregulation is implicated in a majority of human cancers, often correlating with aggressive disease and poor prognosis.[2][3][4] For decades, the "undruggable" nature of c-Myc has posed a significant challenge to therapeutic development.[2][3] This whitepaper delves into the novel therapeutic agent, WBC100, a first-in-class, orally active small-molecule c-Myc degrader that has shown considerable promise in preclinical and early clinical settings.[2][3][4]

Core Mechanism of Action: Targeted Degradation of a Key Oncogene

This compound operates as a molecular glue, selectively inducing the degradation of the c-Myc protein.[2][3][5] It specifically targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of c-Myc.[2][3][6] This binding event facilitates the recruitment of the ubiquitin E3 ligase CHIP, which in turn polyubiquitinates c-Myc, marking it for degradation by the 26S proteasome.[2][3][6] This targeted degradation leads to the induction of apoptosis in cancer cells that are dependent on c-Myc overexpression.[2][3][6]

A key novelty of this compound lies in its direct post-translational approach. Unlike transcriptional inhibitors that aim to reduce c-Myc mRNA levels, this compound directly eliminates the c-Myc protein, offering a more immediate and potent cytocidal effect in c-Myc-driven malignancies.[2]

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical investigations have demonstrated the potent and selective anti-cancer activity of this compound across a range of hematological and solid tumors characterized by c-Myc overexpression.

In Vitro Cytotoxicity

This compound has shown preferential killing of cancer cells with high c-Myc expression while sparing normal cells with low c-Myc levels.[5] A summary of its half-maximal inhibitory concentration (IC50) in various cancer cell lines is presented below.

| Cell Line | Cancer Type | c-Myc Expression | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 - 61 |

| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | N/A (mentioned as sensitive) |

| H9 | T-cell Lymphoma | High | N/A (mentioned as sensitive) |

| L02 | Normal Liver | Low | N/A (mentioned as low sensitivity) |

| MRC-5 | Normal Lung | Low | N/A (mentioned as low sensitivity) |

| WI38 | Normal Lung | Low | N/A (mentioned as low sensitivity) |

Table 1: In Vitro Activity of this compound in various cell lines. [2][5][6]

In Vivo Tumor Regression

In multiple xenograft mouse models, oral administration of this compound has led to significant tumor regression and prolonged survival with good tolerability.[2][3][6]

| Cancer Model | Dosing | Outcome |

| Acute Myeloid Leukemia (MOLM-13) | 0.2–0.4 mg/kg | Potent tumor regression, disease-free survival.[2] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 0.1, 0.2, and 0.4 mg/kg | 71.94%, 87.63%, and 96.14% Tumor Growth Inhibition (TGI), respectively.[2] |

| Gastric Cancer | N/A | Potent tumor regression mentioned.[2][3][6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Clinical Advancement: First-in-Human Phase I Trial

The promising preclinical data propelled this compound into clinical evaluation. A first-in-human, open-label, dose-escalation Phase I trial (NCT05100251) was conducted in China to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors refractory to standard therapies.[4][7]

Study Design and Patient Population

-

Design: The study followed a "3+3" dose-escalation design with this compound administered orally every other day (QOD).[4][7]

-

Patient Population: 28 patients with various advanced solid tumors who had progressed or were intolerant to standard systemic treatments were enrolled across seven dose levels (0.5 to 3.5 mg).[4] The median age was 59 years, with a median of 3 prior lines of systemic therapy.[4]

Safety and Tolerability

As of December 9, 2024, this compound demonstrated a tolerable safety profile.[4]

-

Dose-Limiting Toxicity (DLT): One DLT of prolonged QT interval was observed at the 3.5 mg dose level.[4]

-

Maximal Tolerated Dose (MTD): The MTD had not been reached.[4]

-

Grade ≥3 Treatment-Related Adverse Events (TRAEs): Six patients (21%) experienced Grade 3 or higher TRAEs, with neutropenia being the most common (17.9%).[4]

-

Common Grade 1/2 AEs: Increased aspartate aminotransferase, thrombocytopenia, proteinuria, increased alanine aminotransferase, fatigue, nausea, anemia, and hypoalbuminemia were the most frequently reported.[4]

Preliminary Efficacy

Among 19 evaluable patients, this compound showed preliminary anti-tumor activity.[4]

| Response | Number of Patients (%) | Tumor Types |

| Partial Response (PR) | 1 (5.3%) | Pancreatic Cancer |

| Stable Disease (SD) | 6 (31.6%) | Hepatocellular Carcinoma (2), Duodenal Adenocarcinoma (1), Pancreatic Cancer (3) |

Table 3: Preliminary Efficacy from Phase I Trial (NCT05100251). [4]

Notably, in a subset of eight patients with pancreatic cancer, one achieved a partial response (16.7%) and two had stable disease (33.3%).[4]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MOLM-13, Mia-paca2) and normal human cell lines (e.g., L02, MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot Analysis for c-Myc Degradation

-

Cell Lysis: Cancer cells (e.g., MOLM-13, Mia-paca2) are treated with this compound at various concentrations and time points. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., MOLM-13, Mia-paca2) are injected subcutaneously or intravenously into the mice.

-

Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Survival Monitoring: The survival of the mice is monitored daily.

-

Tolerability Assessment: Body weight and general health of the mice are monitored to assess the tolerability of the treatment.

-

Endpoint: The study is terminated when tumors reach a predetermined size or when mice show signs of morbidity. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Conclusion and Future Directions

This compound represents a significant breakthrough in the quest to therapeutically target c-Myc. Its novel mechanism of action as a molecular glue that induces the selective degradation of the c-Myc oncoprotein has been validated in robust preclinical models.[2][3] The early clinical data from the Phase I trial are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity in heavily pretreated patients with advanced solid tumors, particularly pancreatic cancer.[4]

The successful identification of the NLS1–Basic–NLS2 region as a druggable pocket on the c-Myc protein opens new avenues for pharmacological intervention against this critical cancer driver.[2][3] Ongoing and future studies will likely focus on dose expansion in promising tumor types, exploration of combination therapies, and identification of predictive biomarkers to select patients most likely to benefit from this compound treatment. The journey of this compound from a preclinical concept to a clinical candidate underscores the potential of targeted protein degradation as a powerful therapeutic modality in oncology.

References

- 1. Facebook [cancer.gov]

- 2. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Initial Investigations into the Biological Activity of WBC100: A Technical Overview

Abstract: This document provides a comprehensive technical overview of the initial preclinical investigations into the biological activity of WBC100, a novel small molecule inhibitor. The primary focus of this report is on the compound's mechanism of action, potency, and cellular effects. Data presented herein suggest that this compound is a potent and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous human cancers. This whitepaper details the quantitative data from biochemical and cell-based assays, provides the experimental protocols used for these investigations, and visualizes the core signaling pathway and experimental workflows.

Quantitative Data Summary

The biological activity of this compound was assessed using a series of in vitro biochemical and cell-based assays. The compound demonstrated potent inhibition of MEK1 kinase activity and subsequently suppressed the proliferation of KRAS-mutant human colorectal cancer cells. All data are presented as the mean of at least three independent experiments.

Table 1: Biochemical Potency of this compound against MEK1 Kinase

| Assay Type | Target | Substrate | Parameter | Value (nM) |

|---|

| TR-FRET Kinase Assay | Recombinant Human MEK1 | Inactive ERK2 | IC₅₀ | 15.2 |

Table 2: Cellular Activity of this compound in a KRAS-Mutant Cell Line

| Cell Line | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| HCT116 (Human Colorectal Carcinoma) | Cell Proliferation (72 hr) | IC₅₀ | 45.8 |

| HCT116 (Human Colorectal Carcinoma) | p-ERK1/2 Inhibition (1 hr) | IC₅₀ | 38.5 |

Signaling Pathway Analysis

This compound is hypothesized to act by directly inhibiting the kinase activity of MEK1 and MEK2. This action prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the downstream inhibition of transcription factors that drive cell cycle progression and proliferation.

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Detailed Experimental Protocols

MEK1 Biochemical Kinase Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the phosphorylation of its direct substrate, ERK2, by purified, active MEK1 enzyme.

Workflow Diagram:

Caption: Workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) MEK1 assay.

Methodology:

-

Reagents: Recombinant human MEK1 (active), Biotin-labeled inactive ERK2 substrate, ATP, TR-FRET detection antibodies (Europium-labeled anti-phospho-ERK1/2 and Streptavidin-XL665).

-

Compound Preparation: this compound was serially diluted in 100% DMSO and then further diluted in assay buffer to achieve the final desired concentrations with a constant DMSO concentration of 0.5%.

-

Assay Procedure:

-

To a 384-well low-volume assay plate, add 2 µL of compound dilution.

-

Add 4 µL of a mixture containing MEK1 enzyme and Biotin-ERK2 substrate in kinase reaction buffer.

-

Initiate the reaction by adding 4 µL of ATP solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and initiate detection by adding 10 µL of TR-FRET detection reagent mix.

-

Incubate for a further 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: The TR-FRET signal was read on a compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

-

Data Analysis: The ratio of the two emission signals was calculated. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC₅₀ value was determined by fitting the normalized data to a four-parameter logistic curve using appropriate software.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

-

Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Cells were seeded into 96-well, clear-bottom, white-walled plates at a density of 2,000 cells per well and allowed to adhere overnight.

-

The following day, media was replaced with fresh media containing serial dilutions of this compound or vehicle control (0.1% DMSO).

-

Plates were incubated for 72 hours.

-

After incubation, the plate and CellTiter-Glo® reagent were equilibrated to room temperature.

-

100 µL of CellTiter-Glo® reagent was added to each well.

-

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Luminescence was measured using a plate-reading luminometer.

-

Data Analysis: Raw luminescence values were normalized to the vehicle-treated control wells. The IC₅₀ value was calculated by fitting the normalized data to a four-parameter logistic curve.

Phospho-ERK1/2 Western Blot (Pharmacodynamic Assay)

This assay confirms target engagement in a cellular context by measuring the reduction of phosphorylated ERK1/2, the direct downstream substrate of MEK1/2.

Workflow Diagram:

Caption: Step-by-step workflow for Western Blot analysis of p-ERK1/2 inhibition by this compound.

Methodology:

-

Cell Treatment: HCT116 cells were seeded in 6-well plates. After reaching 70-80% confluency, they were serum-starved for 16 hours. Cells were then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 50 ng/mL EGF for 15 minutes.

-

Lysis and Quantification: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) per sample were separated by SDS-PAGE on a 10% polyacrylamide gel and subsequently transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked for 1 hour in 5% non-fat milk in TBST.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (as a loading control).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using image analysis software. The p-ERK signal was normalized to the total ERK signal for each sample.

Methodological & Application

Application Notes and Protocols: WBC100 In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

WBC100 is a potent and selective small-molecule degrader of the c-Myc oncoprotein, a critical driver in a majority of human cancers.[1] Operating as a molecular glue, this compound facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][2][3] This targeted degradation results in the selective apoptosis of cancer cells that overexpress c-Myc, while exhibiting a favorable toxicity profile in normal cells.[2][4] These application notes provide detailed protocols for in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound directly binds to the nuclear localization signal 1 (NLS1)-Basic-nuclear localization signal 2 (NLS2) region of the c-Myc protein.[1][3] This binding event induces a conformational change that allows for the recruitment of the E3 ubiquitin ligase CHIP. CHIP then polyubiquitinates c-Myc, marking it for recognition and degradation by the 26S proteasome. This targeted degradation of c-Myc leads to cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.[1][5]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cell lines.

Table 1: IC50 Values of this compound in c-Myc Overexpressing Cancer Cell Lines and Normal Cell Lines. [2][4]

| Cell Line | Cancer Type/Tissue Origin | c-Myc Expression | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | High | 16 |

| H9 | T-cell Lymphoma | High | 17 |

| Mia-paca2 | Pancreatic Ductal Adenocarcinoma | High | 61 |

| L02 | Liver | Low | 2205 |

| MRC-5 | Lung | Low | 151 |

| WI38 | Lung | Low | 570 |

Table 2: Effect of this compound on c-Myc Protein Levels. [2][6][7]

| Cell Line | Treatment | Effect on c-Myc Protein Levels |

| MOLM-13 | This compound (0-320 nM) for 24 hours | Dose-dependent decrease |

| Mia-paca2 | This compound (0-320 nM) for 24 hours | Dose-dependent decrease |

| MOLM-13 | This compound + MG-132 (proteasome inhibitor) | c-Myc degradation attenuated |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mg/mL)[1]

-

Target cells (e.g., MOLM-13, Mia-paca2)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the 72-hour treatment period.[1]

-

Treatment: The following day, treat the cells with a serial dilution of this compound. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 1 nM to 10 µM). Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours.[8]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for c-Myc Degradation

This protocol is used to confirm the degradation of c-Myc protein following treatment with this compound.

Caption: Workflow for Western blot analysis.

Materials:

-

This compound

-

Target cells (e.g., MOLM-13, Mia-paca2)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for a specified time (e.g., 24 hours).[4][7] To confirm proteasome-dependent degradation, a condition with co-treatment of this compound and a proteasome inhibitor like MG-132 can be included.[1][2]

-

Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc overnight at 4°C with gentle agitation.[9]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washing, add the chemiluminescent substrate and detect the signal using an appropriate imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of c-Myc protein in each sample. A loading control, such as β-actin or GAPDH, should be used to normalize the results. This compound has been shown to not significantly affect the levels of other proteins like XPB, Rpb1, and STAT3, which can also serve as negative controls.[6]

References

- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]